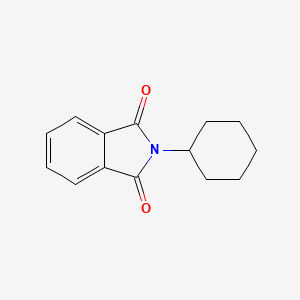

N-Cyclohexylphthalimide

Description

Contextualizing N-Cyclohexylphthalimide within Phthalimide (B116566) Chemistry Research

Phthalimides are a class of compounds derived from phthalic anhydride (B1165640), characterized by the diacyl-substituted nitrogen atom. This structural motif makes them important building blocks in organic synthesis, famously used in the Gabriel synthesis of primary amines. Research into phthalimide chemistry is extensive, exploring their use in the synthesis of agrochemicals, pharmaceuticals, dyes, and polymers. smolecule.com

This compound distinguishes itself within this class through the N-substitution of a bulky, aliphatic cyclohexyl group. This substituent influences the molecule's solubility, reactivity, and steric properties. Unlike simpler N-alkylphthalimides, the cyclohexyl group introduces conformational rigidity. Research has moved beyond the traditional applications of phthalimides to explore how this specific substitution pattern can be exploited in more advanced contexts, such as in the development of novel functional materials and complex molecular architectures. mdpi.comnih.gov For instance, substituted N-cyclohexylphthalimides have been synthesized and investigated for their photophysical properties, demonstrating their potential as fluorescent compounds. mdpi.comnih.govrsc.org

Scope and Significance of this compound Research

The research significance of this compound spans from industrial applications to fundamental organic chemistry. Its most well-established role is in the rubber industry, where its sulfur-containing analogue, N-(Cyclohexylthio)phthalimide (CTP), acts as a highly effective pre-vulcanization inhibitor, preventing the premature curing of rubber during processing. chemicalbook.comnih.govwikipedia.orgtoray.jp this compound itself is a key intermediate in the synthesis of CTP. welltchemicals.com

Beyond this industrial application, this compound serves as a versatile reagent and substrate in advanced chemical research. Its derivatives are subjects of study in materials science for creating polymers with specific properties, such as white-light luminescence. mdpi.com In organic synthesis, it is used as a reactant in sophisticated chemical transformations, including copper-catalyzed amidation of unactivated alkanes and Diels-Alder cycloaddition reactions. nih.govbeilstein-journals.orgprinceton.edu The study of its derivatives, such as 4,5,6,7-tetrachloro-N-cyclohexylphthalimide, has also revealed potent α-glucosidase-inhibitory activity, indicating potential leads for medicinal chemistry. scispace.com

| Application Area | Description | Source(s) |

| Polymer Chemistry | Intermediate for N-(Cyclohexylthio)phthalimide, a pre-vulcanization inhibitor for natural and synthetic rubbers. chemicalbook.comnih.govwikipedia.orggoogle.com | chemicalbook.com, nih.gov, google.com, wikipedia.org |

| Organic Synthesis | Substrate for C-H bond amidation reactions to form N-alkyl imide products. nih.gov | nih.gov |

| Supramolecular Chemistry | Reactant in Diels-Alder cycloaddition reactions mediated by molecular cages, allowing for unique site-selectivity. beilstein-journals.orgprinceton.edu | beilstein-journals.org, princeton.edu |

| Materials Science | Precursor for synthesizing fluorescent this compound derivatives for potential use in luminescent polymers. mdpi.comnih.govrsc.org | mdpi.com, nih.gov, rsc.org |

| Medicinal Chemistry Research | Serves as a scaffold for derivatives, such as 4,5,6,7-tetrachloro-N-cyclohexylphthalimide, which exhibit biological activity. scispace.com | scispace.com |

Historical Trajectories and Key Research Areas Pertaining to this compound

The initial research focus on this compound and its close derivatives was heavily driven by its utility in the rubber industry. The development of synthesis methods for N-(Cyclohexylthio)phthalimide (CTP), where this compound is a precursor, was a key area of investigation. welltchemicals.comgoogle.comgoogle.com These processes typically involve reacting phthalimide with a cyclohexyl-containing reagent. One method involves the reaction of cyclohexylsulfenyl chloride with phthalimide in the presence of a base. google.com

In recent decades, the research trajectory has diversified significantly. Chemists have begun to explore the more subtle aspects of its reactivity. A notable area of modern research is its use in C-H functionalization reactions. For example, studies have shown that copper complexes can catalyze the reaction of cyclohexane (B81311) with phthalimide to produce this compound, representing a direct method for forming C-N bonds. nih.gov

Another key research area is its application in supramolecular chemistry. This compound has been used as a dienophile in Diels-Alder reactions where the reaction's stereochemistry and regiochemistry are controlled by encapsulating the reactants within a self-assembled molecular cage. beilstein-journals.orgprinceton.edu This demonstrates a sophisticated level of control over chemical reactivity, mimicking enzymatic processes.

Furthermore, the synthesis of functionalized this compound derivatives has become a vibrant field. Researchers have attached various chemical groups to the phthalimide ring to create molecules with novel photophysical properties. mdpi.comnih.gov For example, attaching amino groups to the 3- or 4-positions of the this compound structure can induce fluorescence, with the potential to develop new dyes and sensors. nih.govresearchgate.net The synthesis of 3-tosylamino-N-cyclohexylphthalimide has led to a multi-color solvatochromic fluorophore that exhibits reddish fluorescence through excited-state intramolecular proton transfer (ESIPT). rsc.org These studies highlight a shift from the compound's industrial role towards its application in high-technology areas and fundamental chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIJACXTIJMYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280098 | |

| Record name | N-Cyclohexylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2133-65-5 | |

| Record name | N-Cyclohexylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclohexylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to N Cyclohexylphthalimide and Its Derivatives

Direct Synthesis Routes for N-Cyclohexylphthalimide

Direct synthesis methods provide efficient ways to produce this compound. These include amidation reactions and copper-catalyzed C-H bond imidation.

Amidation Reactions of Phthalimide (B116566) with Cyclohexylamine (B46788)

A primary method for synthesizing this compound involves the reaction of phthalimide with cyclohexylamine. welltchemicals.com This reaction can also be initiated with phthalic anhydride (B1165640) and cyclohexylamine. For instance, N-substituted-phthalimides have been synthesized by reacting phthalic anhydride with various amines in a microwave synthesizer, with the mixture heated to 150-250°C for 3-10 minutes. thepharmajournal.com

Another approach involves the reflux of 3-nitrophthalic anhydride with cyclohexylamine in propionic acid for several hours. This method yields 3-nitro-N-cyclohexylphthalimide, which can then be further modified. rsc.orgsemanticscholar.org

Borate esters have also been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines. acs.org

Copper-Catalyzed Intermolecular Imidation of Unactivated Cyclohexane (B81311) C-H Bonds

A notable advancement in the synthesis of this compound is the copper-catalyzed intermolecular imidation of unactivated C-H bonds of cyclohexane. nih.govnih.govacs.orgescholarship.orgacs.org This method allows for the direct functionalization of cyclohexane, a typically unreactive hydrocarbon.

The reaction is catalyzed by copper complexes and uses phthalimide as the nitrogen source. nih.govnih.govacs.orgescholarship.orgacs.org Studies have shown that the reaction proceeds with functionalization at secondary C-H bonds over tertiary ones. nih.govnih.govacs.org The process requires both a copper catalyst and an oxidant, such as tert-butyl peroxide (tBuOOtBu), to generate the N-alkyl product. nih.govnih.govacs.org Mechanistic investigations suggest that a tert-butoxy (B1229062) radical abstracts a hydrogen atom from cyclohexane, forming a cyclohexyl radical. This radical then combines with a copper-imidate complex to yield this compound. nih.govnih.govacs.orgescholarship.org

Varying the solvent can improve the yield; for instance, changing the solvent from benzene (B151609) to 1,2-dichlorobenzene (B45396) increased the yield of the reaction with phthalimide from 20% to 75% due to better solubility of the reagent. nih.govacs.org

Table 1: Copper-Catalyzed Imidation of Cyclohexane with Phthalimide

| Catalyst | Oxidant | Solvent | Yield of this compound | Reference |

| [(phen)Cu(phth)] | tBuOOtBu | Benzene | 80% | nih.govescholarship.orgacs.org |

| [(phen)Cu(phth)₂] | tBuOOtBu | Benzene | 54% | nih.govescholarship.orgacs.org |

| Cu(I) complex | tBuOOtBu | 1,2-dichlorobenzene | 75% | nih.govacs.org |

| CuOAc | O₂ | Toluene/o-dichlorobenzene (1:1) | 86% | acs.org |

phen = phenanthroline; phth = phthalimide

Photoinduced Synthesis Pathways Involving this compound

Photochemical methods offer alternative routes to this compound and its derivatives, often proceeding through radical intermediates.

Photoinduced Single Electron Transfer (SET) Phthalimidation of Unsaturated Systems

Photoinduced Single Electron Transfer (SET) is a powerful tool in organic synthesis. When phthalimides are irradiated in the presence of an alkene, a SET can occur, particularly if the alkene has electron-donating substituents. irb.hr This process can lead to the formation of new heterocyclic structures. For example, the photocyclization of phthalimides tethered with certain side chains can produce medium and large ring heterocycles. photos.or.kr

While direct examples of SET phthalimidation of unsaturated systems to form the basic this compound structure are not extensively detailed in the provided context, the general principle is well-established for N-substituted phthalimides. irb.hrphotos.or.kr

Photodecarboxylation-Initiated Reactions Leading to this compound Derivatives

Photodecarboxylation of N-phthaloyl-α-amino acids is a known method for generating radicals that can lead to various derivatives. thieme-connect.debeilstein-journals.org This process involves the irradiation of an N-phthaloyl amino acid, leading to the loss of carbon dioxide and the formation of a carbon-centered radical. photos.or.krdcu.ied-nb.info

For instance, the photodecarboxylation of N-phthaloylglycine in the presence of a mediator results in the formation of N-methylphthalimide. d-nb.info While this specific example does not produce an N-cyclohexyl derivative, the underlying principle can be applied to the synthesis of more complex structures. The intermolecular photodecarboxylative addition of carboxylates to N-substituted phthalimides can yield hydroxy-phthalimidines in moderate to high yields. researchgate.net

The photodecarboxylation-induced cyclization of dipeptides containing a phthalimido group has been observed with amino acids such as phenylalanine, proline, leucine, and isoleucine. nih.gov Furthermore, the stereoselective synthesis of 1,4-benzodiazepines has been achieved through the photoinduced decarboxylation of amides derived from N-phthaloylanthranilic acid coupled to various α-amino acids. thieme-connect.com

Synthesis of Substituted this compound Derivatives for Advanced Studies

The synthesis of substituted this compound derivatives is crucial for developing materials with specific properties, such as fluorescence. rsc.orgresearchgate.netnih.govnih.gov

A common strategy involves starting with a substituted phthalic anhydride. For example, 3-nitro-N-cyclohexylphthalimide can be synthesized by refluxing 3-nitrophthalic anhydride with cyclohexylamine. rsc.orgsemanticscholar.org The nitro group can then be reduced to an amino group, which can be further functionalized. rsc.org

For example, 3-amino-N-cyclohexylphthalimide can be prepared by the hydrogenation of 3-nitro-N-cyclohexylphthalimide using a palladium on carbon (Pd/C) catalyst. rsc.org This amino derivative serves as a versatile intermediate for creating a range of substituted N-Cyclohexylphthalimides.

Researchers have synthesized various 3-substituted this compound compounds with groups like –NH₂, –NHCOCH₃, –NHCOCF₃, and –NHSO₂CH₃ to study their fluorescence properties. rsc.org

Table 2: Synthesis of Substituted this compound Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Nitrophthalic anhydride, Cyclohexylamine | Propionic acid, reflux | 3-Nitro-N-cyclohexylphthalimide | 82% | rsc.orgsemanticscholar.org |

| 3-Nitro-N-cyclohexylphthalimide | H₂, Pd/C, Ethanol (B145695)/Ethyl acetate | 3-Amino-N-cyclohexylphthalimide | 76% | rsc.org |

| 3-Amino-N-cyclohexylphthalimide | p-Toluenesulfonyl chloride, Pyridine | 3-Tosylamino-N-cyclohexylphthalimide | 73% | rsc.org |

| 3-Aminophthalic acid, Acetic anhydride, Cyclohexylamine | DMAc, o-xylene, reflux | 3-Acetylamino-N-cyclohexylphthalimide | 38% | rsc.org |

| 3-Amino-N-cyclohexylphthalimide, Trifluoroacetic anhydride | 1,4-Dioxane, NaHCO₃ | 3-Trifluoroacetylamino-N-cyclohexylphthalimide | - | rsc.org |

Strategies for Aromatic Ring Functionalization in this compound

The functionalization of the aromatic ring of this compound allows for the modification of its chemical and physical properties, leading to derivatives with tailored characteristics for various applications. Strategies for introducing substituents onto the phthalimide aromatic ring often involve multi-step synthetic sequences, starting from a substituted phthalic anhydride or by direct functionalization of a pre-formed this compound derivative.

A common approach begins with a substituted phthalic anhydride. For instance, 3-nitrophthalic anhydride can be refluxed with cyclohexylamine in propionic acid to yield 3-nitro-N-cyclohexylphthalimide. rsc.org This nitro-substituted intermediate serves as a versatile precursor for further functionalization. The nitro group can be subsequently reduced to an amino group, which can then be modified to introduce a variety of other functionalities.

Another strategy involves the direct functionalization of the aromatic ring of an existing this compound derivative. For example, the introduction of a tosyl group onto the amino group of 3-amino-N-cyclohexylphthalimide has been reported. researchgate.net This reaction demonstrates the possibility of modifying substituents on the aromatic ring to create a diverse range of derivatives.

Furthermore, functionalization can influence the photophysical properties of the resulting compounds. The introduction of different groups on the aromatic ring can lead to mechanisms such as charge transfer, dimer formation, or internal proton transfer, which can either enhance or diminish fluorescence. researchgate.net The position and nature of these attached groups are critical in determining the resulting luminescent properties. researchgate.net

Incorporation of Electron-Donating Alicyclic Amino Groups onto this compound

The introduction of electron-donating alicyclic amino groups onto the this compound scaffold has been explored to enhance its fluorescent properties. researchgate.net These modifications are of interest for the development of novel fluorescent polymers. researchgate.net

A series of N-cyclohexylphthalimides substituted with alicyclic amino groups at the 3- or 4-positions of the benzene ring have been synthesized and studied. researchgate.net The photophysical properties of these compounds, referred to as x-NHPIs, were systematically investigated. While unsubstituted this compound shows almost no emission in solution, the amino-substituted derivatives exhibit enhanced fluorescence, with the intensity being dependent on solvent polarity. researchgate.net

Analysis of the solvatochromic behavior of these compounds indicated the formation of large dipole moments in the excited singlet states, which originate from intramolecular charge-transfer (ICT) states. researchgate.net A significant difference in fluorescence quantum yields was observed between the 3-substituted and 4-substituted isomers. This suggests that the 3-substituted derivatives form a twisted ICT (TICT) state upon excitation, whereas the 4-substituted derivatives form a planar ICT (PICT) state. researchgate.net Notably, the 4-substituted N-cyclohexylphthalimides also demonstrate high fluorescence yields in the crystalline state. researchgate.net

The enhanced fluorescence quantum yields, particularly for the 4-substituted derivatives, are attributed to large intermolecular distances and a molecular arrangement that minimizes intermolecular interactions, as well as a small non-radiative deactivation rate. researchgate.net These findings highlight a promising strategy for developing highly fluorescent polyimides by introducing alicyclic amino groups at the 4-position of the this compound structure. researchgate.net

Synthesis of Trifluoroacetylamino-Substituted N-Cyclohexylphthalimides

The synthesis of trifluoroacetylamino-substituted N-cyclohexylphthalimides has been reported as a method to create fluorescent compounds with specific properties. mdpi.comnih.govresearchgate.net One such compound, 3-trifluoroacetylamino-N-cyclohexylphthalimide (3TfAPI), exhibits bright yellow fluorescence due to excited-state intramolecular proton transfer (ESIPT). mdpi.comnih.govresearchgate.net

The synthesis of 3TfAPI can be achieved through a multi-step process. A common starting material is 3-nitrophthalic anhydride, which is first reacted with cyclohexylamine. rsc.org The resulting 3-nitro-N-cyclohexylphthalimide is then reduced to 3-amino-N-cyclohexylphthalimide. rsc.orgmdpi.com The final step involves the reaction of the amino-substituted compound with trifluoroacetic anhydride. rsc.org

In a specific synthetic procedure, 3-amino-N-cyclohexylphthalimide is reacted with sodium hydrogen carbonate in 1,4-dioxane, followed by the dropwise addition of trifluoroacetic anhydride. rsc.org After stirring, the product is precipitated with excess water, filtered, and dried. Recrystallization from hexane (B92381) yields white needle-like crystals of 3-trifluoroacetylamino-N-cyclohexylphthalimide. rsc.org The structure and purity of the synthesized compound can be confirmed using techniques such as 1H NMR spectroscopy. mdpi.com

The trifluoroacetylamino group plays a crucial role in the photophysical properties of the molecule, enabling the formation of an intramolecular hydrogen bond that facilitates the ESIPT process. mdpi.comnih.govresearchgate.net This synthetic strategy provides a pathway to fluorescent materials with potential applications in areas such as solar spectral converters and displays. mdpi.comnih.gov

This compound as a Strategic Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of various other chemical compounds, demonstrating its versatility in organic synthesis.

Role as Precursor in N-(Cyclohexylthio)phthalimide Synthesis

This compound is a direct precursor in one of the manufacturing processes for N-(cyclohexylthio)phthalimide (CTP), a significant compound used as a vulcanization inhibitor in the rubber industry. welltchemicals.com This synthesis involves the sulfurization of this compound using elemental sulfur. welltchemicals.com The reaction conditions for this sulfurization step must be carefully controlled to prevent the formation of undesired byproducts. welltchemicals.com

Other synthetic routes to N-(cyclohexylthio)phthalimide also exist, some of which may not directly use pre-formed this compound. For instance, an electrolytic synthesis from phthalimide and dicyclohexyl disulfide has been described. google.com Another method involves the reaction of N-chlorophthalimide with dicyclohexyldisulfide. google.com A process for preparing N-(cyclohexylthio)phthalimide by reacting cyclohexylsulfenyl chloride with phthalimide in the presence of a base has also been developed. google.comgoogle.com In one variation of this process, the cyclohexylsulfenyl chloride is generated in situ from dicyclohexyl disulfide and chlorine in the presence of the phthalimide. google.com

Mechanistic Investigations of Reactions Involving N Cyclohexylphthalimide

Radical Reaction Mechanisms Incorporating N-Cyclohexylphthalimide

The involvement of this compound in radical reactions, particularly in the functionalization of unactivated C-H bonds, has been a subject of detailed mechanistic studies. These investigations have revealed pathways that proceed through radical intermediates, facilitated by specific catalysts and initiators.

A significant pathway for the C-H activation involving this compound is through copper-catalyzed reactions that utilize radical intermediates. nih.govnih.gov In these systems, the reaction mechanism for the amidation of unactivated alkanes does not proceed through a nitrene intermediate. escholarship.org Instead, it involves the generation of an alkoxy radical, typically a tert-butoxy (B1229062) radical, from an initiator like di-tert-butyl peroxide (tBuOOtBu). nih.govnih.govescholarship.org

The tert-butoxy radical is a key intermediate that initiates the C-H activation sequence. nih.gov It abstracts a hydrogen atom from an alkane, such as cyclohexane (B81311), to form a more stable alkyl radical and tert-butanol. nih.govacs.org This hydrogen atom abstraction is often the turnover-limiting step in the catalytic cycle. nih.govacs.org The resulting cyclohexyl radical is the species that ultimately reacts to form the C-N bond.

Evidence for the intermediacy of alkyl radicals is substantial. For instance, conducting the catalytic reaction of cyclohexane with benzamide (B126) in the presence of a radical trap like CBr₄ resulted in the exclusive formation of bromocyclohexane. nih.govnih.govescholarship.org Further stoichiometric experiments involving copper-phthalimide complexes and radical precursors have substantiated this pathway. nih.govnih.gov For example, reacting [(phen)Cu(phth)₂] with tBuOOtBu in the absence of cyclohexane led to the formation of N-methylphthalimide, a product derived from the β-scission of the tert-butoxy radical to generate a methyl radical. nih.govnih.govescholarship.org

The subsequent step involves the combination of the generated alkyl radical with a copper(II)-imidate complex, such as [(phen)Cu(phth)₂], to yield the final N-alkyl imide product, this compound. nih.govnih.govacs.org These mechanistic studies indicate that the copper complex plays a crucial role after the C-H activation step, facilitating the C-N bond formation. nih.gov

Table 1: Product Distribution in Copper-Catalyzed Reactions Involving this compound Intermediates This interactive table summarizes the product yields and ratios from the reaction of copper-phthalimide complexes with tBuOOtBu and cyclohexane, demonstrating the formation of this compound alongside other radical-derived products.

| Reactants | Catalyst/Initiator | Product | Yield/Ratio | Reference |

| Cyclohexane, Phthalimide (B116566) | [(phen)Cu(phth)] / tBuOOtBu | This compound | 80% | nih.gov |

| Cyclohexane, Phthalimide | [(phen)Cu(phth)₂] / tBuOOtBu | This compound | 54% | nih.gov |

| [(phen)Cu(phth)] | tBuOOtBu | This compound | ~70% | nih.govnih.gov |

| [(phen)Cu(phth)] | tBuOOtBu | N-Methylphthalimide | ~20% | nih.govnih.gov |

| [(phen)Cu(phth)] | tBuOOtBu | tert-Butoxycyclohexane | ~30% | nih.govnih.gov |

The initiator is fundamental to the radical-mediated imidation of alkanes. In the copper-catalyzed systems, di-tert-butyl peroxide (tBuOOtBu) is a commonly employed radical initiator. nih.govnih.gov The reaction requires both the copper catalyst and tBuOOtBu to generate the N-alkyl product; in the absence of the initiator, no reaction occurs between the copper-phthalimide complexes and cyclohexane at elevated temperatures. nih.govnih.gov

The concentration of the initiator can be a critical parameter. For instance, in related amidation reactions, increasing the equivalents of tBuOOtBu has been shown to improve product yields significantly. escholarship.org The choice of initiator can also lead to side products. The tert-butoxy radical can undergo a β-scission reaction to produce a methyl radical and acetone, which can then be trapped to form byproducts like N-methylphthalimide, providing further evidence of the radical pathway. nih.govescholarship.org The presence of radical scavengers, such as diphenylmethanol, can reduce the amount of available tert-butoxy radical for hydrogen abstraction, thereby decreasing the yield of the desired N-alkylated product and forming other products like benzophenone. escholarship.org

C-H Activation Pathways via Alkoxy and Alkyl Radical Intermediates

Photophysical Mechanisms of this compound and its Analogs

The photophysical properties of this compound and its derivatives are of significant interest, particularly concerning their fluorescence behavior. While unsubstituted this compound is essentially non-emissive, appropriate substitution on the phthalimide ring can induce bright fluorescence through various excited-state deactivation pathways. rsc.orgresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) is a key mechanism responsible for the fluorescence observed in certain substituted this compound derivatives. rsc.orgmdpi.com This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomeric species that is responsible for the emissive decay. mdpi.com A key feature of ESIPT is the resulting large Stokes shift, which is the energy difference between the absorption and emission maxima. rsc.orgsemanticscholar.org

For ESIPT to occur in this compound systems, the molecule must be functionalized with both a proton-donating group and a proton-accepting group in proximity. For example, a 3-tosylamino-N-cyclohexylphthalimide has been synthesized, which exhibits a reddish fluorescence in the crystalline state due to ESIPT, with a very large Stokes shift of 9786 cm⁻¹. rsc.orgsemanticscholar.org In this molecule, an intramolecular hydrogen bond is formed, and upon excitation, the proton transfers from the amino group to the carbonyl oxygen of the phthalimide ring. mdpi.com This creates an excited tautomer (T) form, which then relaxes to the ground state via fluorescence. mdpi.comsemanticscholar.org The full-color solvatochromism observed in this compound is attributed to the combined emissions from the locally excited (N), intramolecular proton-transferred (T), and anion (A) states. semanticscholar.org

The position of substituents on the phthalimide ring of this compound has a profound effect on the photophysical properties and the dominant deactivation pathways. researchgate.net Specifically, the distinction between 3- and 4-substitution is critical in determining the nature of the excited state and the resulting fluorescence quantum yields. researchgate.net

N-Cyclohexylphthalimides substituted with electron-donating alicyclic amino groups at the 4-position tend to form a planar intramolecular charge-transfer (PICT) state upon excitation. researchgate.net These compounds generally exhibit higher fluorescence quantum yields. researchgate.net In contrast, when the same electron-donating groups are placed at the 3-position, the molecules are more likely to form a twisted intramolecular charge-transfer (TICT) state, which often serves as a non-radiative decay channel, leading to lower fluorescence quantum yields. researchgate.netresearchgate.net

The introduction of an amino group at the 3-position of the this compound, when further substituted with an electron-withdrawing group like a tosyl group, can facilitate ESIPT. rsc.org This specific substitution pattern creates the necessary intramolecular hydrogen bond for the proton transfer process to occur. Theoretical studies on related systems have also highlighted that subtle structural changes, including the position of substituents, can significantly influence the ESIPT energy barrier and photophysical characteristics. nih.gov

Table 2: Photophysical Properties of Substituted this compound Analogs This interactive table compares the fluorescence behavior of this compound derivatives based on the position and nature of substituents, illustrating the impact on the excited-state mechanism.

| Compound | Substitution Position | Proposed Excited State | Key Photophysical Feature | Reference |

| 3-Tosylamino-N-cyclohexylphthalimide | 3-Position | ESIPT (T) | Reddish fluorescence, large Stokes shift (9786 cm⁻¹) | rsc.orgsemanticscholar.org |

| 3-Amino-N-cyclohexylphthalimides | 3-Position | Twisted ICT (TICT) | Lower fluorescence quantum yields | researchgate.net |

| 4-Amino-N-cyclohexylphthalimides | 4-Position | Planar ICT (PICT) | Higher fluorescence quantum yields | researchgate.net |

| This compound-substituted trifluoroacetylamino | 3-Position | ESIPT (T) | Bright yellow fluorescence | mdpi.com |

The formation of a Twisted Intramolecular Charge-Transfer (TICT) state is a significant deactivation pathway for many fluorescent molecules, including certain derivatives of this compound. researchgate.netrsc.org The TICT state is an excited state characterized by a twisted conformation around a single bond connecting an electron-donor and an electron-acceptor moiety. rsc.orgresearchgate.net This twisting motion leads to a charge-separated state that can decay non-radiatively or through a highly red-shifted emission, often with properties sensitive to the solvent environment. researchgate.netrsc.org

For this compound analogs, particularly those with electron-donating amino groups at the 3-position, the formation of a TICT state has been proposed as a major non-radiative decay process that competes with fluorescence. researchgate.net Upon photoexcitation, intramolecular rotation can occur, leading to the formation of the TICT state, which provides an alternative and often efficient pathway for the molecule to return to the ground state without emitting a photon. researchgate.net This explains the lower fluorescence quantum yields observed for 3-substituted amino derivatives compared to their 4-substituted counterparts, where the formation of a more planar excited state is favored. researchgate.net The process of forming a TICT state can be influenced by factors such as solvent polarity and viscosity, with more polar solvents often stabilizing the charge-separated TICT state. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in this compound Systems

Characteristics of Planar Intramolecular Charge-Transfer (PICT) States

In certain substituted this compound derivatives, the absorption of light energy leads to the formation of an excited state characterized by a significant shift in electron density from an electron-donating group to the electron-accepting phthalimide core. This process is known as intramolecular charge transfer (ICT). iupac.org When the resulting excited state maintains a planar geometry between the donor and acceptor moieties, it is referred to as a Planar Intramolecular Charge-Transfer (PICT) state. iupac.orgrsc.org

Research on N-cyclohexylphthalimides substituted with alicyclic amino groups at different positions of the phthalimide benzene (B151609) ring reveals distinct photophysical behaviors. researchgate.netnih.gov Specifically, 4-substituted N-cyclohexylphthalimides (where the amino group is at the 4-position) are believed to form a PICT state upon excitation. researchgate.netnih.gov This is in contrast to the 3-substituted isomers, which tend to form a twisted intramolecular charge-transfer (TICT) state. researchgate.netnih.gov

The formation of a PICT state in 4-substituted N-cyclohexylphthalimides is associated with high fluorescence quantum yields, indicating that this planar conformation provides a favorable pathway for radiative decay (fluorescence) rather than non-radiative decay processes. researchgate.netnih.gov Analysis of the solvatochromism of these compounds using Lippert-Mataga plots confirms the generation of large dipole moments in the excited singlet states, which is a hallmark of ICT states. nih.gov The enhanced fluorescence and the planarity of the excited state are key characteristics that distinguish the PICT mechanism in these derivatives. researchgate.net

Table 1: Photophysical Properties of Amino-Substituted N-Cyclohexylphthalimides This interactive table summarizes the fluorescence quantum yields (Φ) and proposed excited state geometries for different this compound derivatives based on the position of the amino substituent.

| Compound Class | Substituent Position | Proposed Excited State | Fluorescence Quantum Yield (Φ) |

|---|---|---|---|

| 4-substituted NHPIs | 4-position | Planar ICT (PICT) | High |

| 3-substituted NHPIs | 3-position | Twisted ICT (TICT) | Lower than 4-substituted |

Photoinduced Electron Transfer (PET) Processes in this compound Derivatives

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor molecule to an acceptor molecule that has been promoted to an electronically excited state. wikipedia.org The phthalimide group, including in derivatives like this compound, is a well-established photo-acceptor. beilstein-journals.orgresearchgate.net Upon excitation with light, the phthalimide moiety becomes a potent oxidizing agent capable of accepting an electron from a suitable donor, such as a carboxylate, amine, or alkene. wikipedia.orgresearchgate.net

In the context of this compound derivatives bearing a carboxylic acid group, PET from the carboxylate to the excited phthalimide chromophore is a key mechanistic step that initiates photodecarboxylation. beilstein-journals.orgresearchgate.net This process can occur either through direct excitation or via triplet sensitization. researchgate.net The PET reaction results in the formation of a radical ion pair, which then undergoes further reactions.

The efficiency of PET can be influenced by the distance and the nature of the linkage between the electron donor and the phthalimide acceptor. researchgate.net Studies using rigid spacers like adamantane (B196018) have been conducted to understand the through-bond interactions that facilitate this electron transfer. researchgate.net Furthermore, PET is not limited to intramolecular processes. It has been observed in supramolecular systems where this compound derivatives can participate in guest-to-host or host-to-guest electron transfer within molecular cages. frontiersin.org

Supramolecular Reaction Mechanisms and Selectivity Control with this compound

The confinement of reactants within the cavity of a host molecule can dramatically alter reaction pathways and selectivities compared to reactions in bulk solution. This compound has been a key substrate in demonstrating the power of supramolecular catalysis and selectivity control. nih.govbeilstein-journals.org

Host-Guest Chemistry in Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound

The Diels-Alder reaction, a [4+2] cycloaddition, typically occurs between a conjugated diene and a dienophile. wikipedia.org For anthracenes, this reaction almost invariably yields an adduct across the central 9,10-positions due to the high localization of π-electron density. units.it However, when the Diels-Alder reaction between 9-hydroxymethylanthracene (the diene) and this compound (the dienophile) is conducted within the hydrophobic cavity of a self-assembled aqueous organopalladium cage, a remarkable shift in regioselectivity is observed. units.itwpmucdn.com

Inside this molecular host, the reactants are encapsulated in a 1:1 ratio, pre-organizing them for the reaction. units.it This host-guest complex formation drives the reaction toward an unconventional pathway, yielding exclusively the syn-isomer of the 1,4-adduct in near-quantitative yield upon heating. beilstein-journals.org This outcome highlights the ability of the host cage to overcome the inherent electronic preference of the anthracene (B1667546) core through steric enforcement. units.it

Influence of Molecular Containers on Site- and Stereoselectivity in this compound Reactions

The profound influence of molecular containers on reaction selectivity is a direct consequence of fixing the orientation and conformation of the encapsulated guest molecules. nih.gov In the Diels-Alder reaction involving this compound, the cage host isolates the reactants from the bulk solution and positions them in a specific arrangement. nih.govunits.it

X-ray crystallographic analysis of the product-containing cage complex revealed that the naphthalene (B1677914) ring of the product engages in π-π stacking with a triazine ligand of the host cage. beilstein-journals.org This interaction stabilizes a transition state that leads to the observed 1,4-cycloaddition. beilstein-journals.org The steric bulk of the cyclohexyl group on the phthalimide is crucial for this 1,4-selectivity; when a less bulky dienophile like N-propylphthalimide is used, the conventional 9,10-adduct is formed instead. units.it This demonstrates that the container's cavity, in conjunction with the specific shape of the guest, dictates the site- and stereoselectivity of the reaction, creating a product that is not formed in regular solution. nih.gov

Table 2: Regioselectivity of Diels-Alder Reaction between 9-Hydroxymethylanthracene and Phthalimides This interactive table compares the product outcomes of the Diels-Alder reaction in different environments, highlighting the directing effect of the molecular container.

| Dienophile | Reaction Environment | Major Product |

|---|---|---|

| This compound | Bulk Solution | 9,10-adduct |

| This compound | Self-Assembled Cage Host | syn-1,4-adduct |

| N-Propylphthalimide | Self-Assembled Cage Host | 9,10-adduct |

Inclusion Complex Formation and its Impact on Photochemical Reactivity (e.g., β-Cyclodextrin Interactions)

β-Cyclodextrin (β-CD) is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, capable of forming inclusion complexes with various guest molecules. mdpi.com this compound has been shown to form a 1:1 inclusion complex with β-CD in aqueous solution. beilstein-journals.orgresearchgate.net The stability constant for this host-guest complex (2@β-CD) has been determined by ¹H NMR titration to be K = 190 ± 50 M⁻¹. beilstein-journals.orgresearchgate.net

The formation of this inclusion complex significantly impacts the photochemical behavior of this compound. researchgate.net While the presence of β-CD does not appear to affect the efficiency of the initial photodecarboxylation step, it alters the pathway of subsequent reactions. beilstein-journals.orgresearchgate.net Specifically, the distribution of products resulting from secondary photochemical hydrogen abstraction is different when the reaction is carried out in the presence of β-CD. beilstein-journals.org This suggests that the cyclodextrin (B1172386) cavity influences the conformation and accessibility of the reactive intermediates.

Furthermore, the formation of a ternary complex between the this compound@β-CD complex and acrylonitrile (B1666552) has been suggested to facilitate a [3+2] cycloaddition reaction in aqueous solution, demonstrating that the β-CD cavity can serve as a microreactor for multi-component photochemical reactions. beilstein-journals.orgresearchgate.net

Table 3: Effect of β-Cyclodextrin on the Photoreactivity of this compound This interactive table summarizes the influence of β-cyclodextrin on different photochemical reaction pathways of this compound.

| Reaction | Environment | Observation |

|---|---|---|

| Photodecarboxylation | With/Without β-CD | Efficiency is not affected. beilstein-journals.orgresearchgate.net |

| Photochemical H-abstraction | With β-CD | Product distribution is altered compared to reaction without β-CD. beilstein-journals.orgresearchgate.net |

| [3+2] Cycloaddition with Acrylonitrile | With β-CD | Formation of cycloadduct suggests reaction occurs within a ternary complex. beilstein-journals.orgresearchgate.net |

Other Distinct Reaction Pathways of this compound

Beyond photochemical and supramolecular reactions, this compound is involved in other distinct chemical transformations. A significant pathway is its formation through copper-catalyzed C-H amidation of unactivated alkanes. escholarship.orgnih.gov In these reactions, cyclohexane is directly functionalized using a phthalimide source in the presence of a copper catalyst and an oxidant like di-tert-butyl peroxide (tBuOOtBu). nih.gov

Mechanistic studies indicate that the reaction proceeds through a radical pathway. escholarship.orgnih.gov The process is initiated by the generation of a tert-butoxy radical, which abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical. escholarship.orgacs.org This cyclohexyl radical then combines with a copper(II)-phthalimide complex, such as [(phen)Cu(phth)₂], to form the this compound product through a ligand-transfer process. nih.govnih.gov Stoichiometric reactions confirm that both the copper complex and the peroxide are necessary for the transformation. nih.govnih.gov This method represents a powerful strategy for forming C-N bonds by activating typically inert C-H bonds. escholarship.org

[3+2] Cycloaddition with Azomethine Ylides Derived from Phthalimides

The [3+2] cycloaddition reaction is a powerful method in organic synthesis for the construction of five-membered heterocyclic rings. This section focuses on the mechanistic aspects of the [3+2] cycloaddition involving azomethine ylides generated from phthalimide precursors. Azomethine ylides are 1,3-dipoles that can react with various dipolarophiles to yield highly substituted pyrrolidine (B122466) ring systems, which are significant structural motifs in many biologically active compounds. thieme.denih.gov

The generation of azomethine ylides from phthalimide derivatives can be achieved through several methods, most notably via photochemical decarboxylation of N-phthaloyl-α-amino acids. beilstein-journals.org For instance, upon irradiation, compounds such as N-phthaloylglycine undergo decarboxylation to form a transient azomethine ylide. beilstein-journals.org This reactive intermediate can then be trapped by a suitable dipolarophile in a [3+2] cycloaddition manner.

A key mechanistic investigation in this area involves the photochemical generation of an azomethine ylide from 1-(N-phthalimido)cyclohexane-1-carboxylic acid. In a study, the photodecarboxylation of this substrate was shown to produce a corresponding azomethine ylide. This ylide was subsequently trapped with acrylonitrile, demonstrating the viability of this approach for forming new carbon-carbon and carbon-nitrogen bonds to construct a pyrrolidine ring. researchgate.net The reaction proceeds with the phthalimide group acting as a photosensitizer for the decarboxylation, leading to the formation of the 1,3-dipole.

While the reaction of such phthalimide-derived azomethine ylides with activated alkenes like acrylonitrile and methyl acrylate (B77674) is documented, the use of an N-substituted phthalimide itself as the dipolarophile is a subject of mechanistic interest. beilstein-journals.orgresearchgate.net In a hypothetical reaction, the azomethine ylide, generated from a precursor like N-phthaloylglycine, could react with this compound. In this scenario, one of the carbonyl groups within the this compound would act as the dipolarophilic partner. The cycloaddition would proceed via a concerted, but likely asynchronous, pathway, consistent with the general mechanism of 1,3-dipolar cycloadditions. This would lead to the formation of a complex spiro-pyrrolidine-phthalimide system.

The proposed mechanism is initiated by the photochemically induced decarboxylation of the N-phthaloyl amino acid (I) to generate the azomethine ylide (II). This ylide (II) then approaches the this compound (III), which acts as the dipolarophile. The cycloaddition would likely occur across one of the C=O bonds of the phthalimide ring, leading to the formation of a spiro-oxazolidine-pyrrolidine fused system (IV). The regioselectivity of the addition would be governed by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the this compound.

Detailed research findings on the reaction of photochemically generated azomethine ylides with various dipolarophiles have been reported. For example, the reaction of the azomethine ylide derived from N-phthaloylglycine with acrylonitrile in an aqueous solution containing β-cyclodextrin has been studied. The formation of the cycloadduct in this system suggests that the [3+2] cycloaddition can compete with other decay pathways of the ylide, even in protic solvents. researchgate.net

Below is a representative table outlining the key parameters and potential outcomes for such a cycloaddition, based on related, documented reactions.

| Entry | Azomethine Ylide Precursor | Dipolarophile | Solvent | Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-Phthaloylglycine | Acrylonitrile | CH3CN/H2O | hv, β-Cyclodextrin | Pyrrolidine Adduct | - | - |

| 2 | 1-(N-Phthalimido)cyclohexane-1-carboxylic acid | Acrylonitrile | CH3CN/H2O | hv, β-Cyclodextrin | Cycloadduct 7 | - | - |

| 3 | N-(Trimethylsilyl)methylphthalimide | Acetone | CH3CN | hv | Oxazolidine Adduct | 84 | N/A |

Data in this table is based on reported cycloaddition reactions of azomethine ylides derived from phthalimides with various dipolarophiles. The specific reaction with this compound as the dipolarophile is presented as a mechanistically plausible pathway for investigation.

Further mechanistic studies, including computational analysis of the transition states and kinetic experiments, would be necessary to fully elucidate the feasibility and stereochemical outcome of the proposed cycloaddition between a phthalimide-derived azomethine ylide and this compound.

Advanced Spectroscopic and Structural Characterization of N Cyclohexylphthalimide Systems

Electronic Spectroscopy for Photophysical Property Elucidation of N-Cyclohexylphthalimide

Electronic spectroscopy is a vital tool for understanding the behavior of electrons within a molecule upon interaction with light. For this compound, these techniques reveal insights into its ground and excited states, which are fundamental to its photophysical properties.

UV-Visible Absorption Spectroscopy for Ground State Transitions

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from the ground state to higher energy excited states. In N-alkylphthalimides like this compound, the absorption spectrum is primarily governed by the phthalimide (B116566) chromophore.

The spectra typically display unstructured absorption bands. jcu.edu.au These bands arise from electronic transitions within the aromatic phthalimide system. The primary transitions are π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. jcu.edu.aulkouniv.ac.in A lower energy n→π* transition, involving the promotion of a non-bonding electron from the nitrogen or oxygen atoms to a π* antibonding orbital, may also be present, though often with much lower intensity. acs.orgtanta.edu.eg In acetonitrile (B52724), N-alkylphthalimides generally exhibit absorption maxima around 235 nm and 290 nm, which are attributed to π,π* transitions. jcu.edu.au The exact position and intensity of these absorption bands can be influenced by the solvent environment due to differential stabilization of the ground and excited states. tanta.edu.eg

Table 1: Representative UV-Visible Absorption Maxima for Phthalimide Systems

| Compound System | Solvent | Absorption Maxima (λ_max) | Transition Type | Reference |

|---|---|---|---|---|

| N-Alkylphthalimides | Acetonitrile | ~235 nm, ~290 nm | π→π* | jcu.edu.au |

| Substituted N-Phenylnaphthalimides | Various | Varies with substitution and solvent | π→π* | acs.org |

Fluorescence Excitation and Emission Spectroscopy for Excited State Analysis

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. After a molecule absorbs light and reaches an excited state, it can relax to the ground state by emitting a photon. This emitted light is known as fluorescence.

Unsubstituted this compound is reported to be practically non-emissive in solution. researchgate.netnih.govrsc.org In general, N-alkylphthalimides exhibit very weak fluorescence at room temperature, with low quantum yields (Φf < 0.001) in solvents like ethanol (B145695) or acetonitrile. jcu.edu.au However, the introduction of specific substituent groups onto the phthalimide ring can significantly enhance fluorescence. researchgate.netnih.gov For instance, substituting the 3-amino-N-cyclohexylphthalimide with a p-toluenesulfonyl (tosyl) group can lead to reddish fluorescence in the crystalline state. rsc.org The difference between the absorption maximum and the emission maximum is known as the Stokes shift, which provides insight into the structural and energetic changes between the ground and excited states. rsc.org

Table 2: Fluorescence Properties of Substituted this compound Derivatives in the Crystalline State

| Substituent at 3-position | Excitation Wavelength (λ_ex) | Emission Wavelength (λ_em) | Fluorescence Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| -NHCOCF₃ | 365 nm | 542 nm | 0.34 | rsc.org |

| -NHSO₂CH₃ | 365 nm | 585 nm | 0.08 | rsc.org |

Time-Resolved Fluorescence Techniques and Excited-State Lifetime Measurements

Time-resolved fluorescence measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state, including the rates of competing radiative (fluorescence) and non-radiative decay processes.

For phthalimide derivatives, fluorescence lifetimes can vary significantly depending on their structure and environment. researchgate.netrsc.org For example, a 3-tosylamino-N-cyclohexylphthalimide derivative in the crystalline state was found to have a short fluorescence lifetime of 1.1 ns. rsc.orgrsc.org In contrast, other derivatives in specific solvents showed significantly longer lifetimes of over 5.0 ns. rsc.org These measurements are critical for understanding phenomena such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), which can be key deactivation pathways for excited phthalimides. researchgate.netnih.govrsc.org Time-resolved techniques help to differentiate between different emissive species, such as locally excited states, ICT states, or anionic forms, each of which may have a distinct lifetime. rsc.org

Structural Analysis of this compound via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Elucidation of Molecular Conformation and Crystal Packing

Table 3: Crystallographic Data for a Representative Phthalimide Derivative (N-(4-nitrophenyl)-2-phthalimidoethanesulfonamide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

Characterization of Host-Guest Complex Structures Containing this compound

This compound can participate in the formation of host-guest complexes, where it is encapsulated within the cavity of a larger host molecule. X-ray crystallography is indispensable for characterizing the structure of these supramolecular assemblies.

In one notable example, this compound was used as a guest molecule (dienophile) in a Diels-Alder reaction with 9-hydroxymethylanthracene, catalyzed within a self-assembled molecular cage. beilstein-journals.orgwpmucdn.comresearchgate.net X-ray analysis of the resulting host-guest complex revealed that the product was tightly accommodated within the host's cavity. beilstein-journals.org This encapsulation was stabilized by π-π stacking interactions between the product and the aromatic panels of the host cage. beilstein-journals.orgfrontiersin.orgnih.gov The confinement within the host dictated the reaction's stereoselectivity, leading exclusively to the syn-isomer, a different outcome than the reaction in bulk solution. beilstein-journals.orgrsc.orguva.nl The stability constant for the inclusion complex of this compound with β-cyclodextrin has also been determined, indicating its ability to form stable complexes with macrocyclic hosts. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive tool for elucidating the intricate details of molecular interactions and reaction mechanisms involving this compound. Its ability to provide information at the atomic level makes it indispensable for studying dynamic processes such as the formation of host-guest complexes. By monitoring changes in the chemical shifts, coupling constants, and relaxation times of specific nuclei, researchers can gain deep insights into the stoichiometry, geometry, and thermodynamic stability of supramolecular systems.

Determination of Stability Constants for Inclusion Complexes of this compound

The formation of inclusion complexes, where a guest molecule like this compound is encapsulated within a host molecule, can be effectively quantified using NMR titration techniques. researchgate.netnih.gov This method is crucial for determining the stability constant (K), a key thermodynamic parameter that defines the strength of the host-guest association. oatext.com The stability of these complexes is often driven by non-covalent interactions such as hydrophobic forces. researchgate.net

A notable example involves the study of the inclusion complex formed between this compound and β-cyclodextrin (β-CD). researchgate.netbeilstein-journals.orggrafiati.com β-Cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, making it an effective host for nonpolar molecules in aqueous environments. researchgate.net

Research based on ¹H NMR titration has successfully determined the stability constant for the this compound@β-CD complex. beilstein-journals.orgresearchgate.net The experiments were typically conducted in a mixed solvent system, such as a 3:7 (v/v) mixture of deuterated acetonitrile (CD₃CN) and deuterium (B1214612) oxide (D₂O), to ensure the solubility of both the host and guest molecules. beilstein-journals.org

The underlying principle of NMR titration involves monitoring the chemical shifts of the protons of the guest molecule (this compound) as the concentration of the host (β-CD) is incrementally increased. beilstein-journals.orgnih.gov The formation of the inclusion complex alters the local chemical environment of the encapsulated protons, leading to observable changes in their resonance frequencies. researchgate.net Specifically, upon the addition of β-CD to the this compound solution, downfield shifts were induced in the ¹H signals corresponding to the protons at the C-2 and C-6 positions of the cyclohexane (B81311) ring, as well as the protons of the phthalimide moiety. beilstein-journals.orgbeilstein-journals.org

By fitting the observed changes in chemical shifts (Δδ) versus the host concentration to a suitable binding model (typically a 1:1 stoichiometry for such systems), the stability constant can be calculated. beilstein-journals.orgnih.gov For the this compound@β-CD complex, a stability constant (K) of 190 ± 50 M⁻¹ has been reported. researchgate.netbeilstein-journals.orggrafiati.comresearchgate.net This value indicates a moderately stable complex in the given solvent system.

Detailed analysis from the supporting data of the research shows the stability constant calculated from the chemical shift changes of different protons within the this compound molecule. beilstein-journals.org This provides a more robust validation of the binding interaction.

Table 1: Stability Constants (K) for the this compound@β-CD Inclusion Complex Determined from Different ¹H Signals beilstein-journals.org

| Observed Proton Signal | Stability Constant (K) / M⁻¹ |

|---|---|

| Cyclohexane (H at C-2 and C-6) | 190 ± 50 |

| Phthalimide | 180 ± 20 |

Computational Chemistry and Theoretical Modeling of N Cyclohexylphthalimide

Density Functional Theory (DFT) Applications for N-Cyclohexylphthalimide

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is routinely applied to determine optimized geometries, conformational preferences, and vibrational frequencies, providing a foundational understanding of a molecule's behavior.

The first step in the computational analysis of this compound is the optimization of its ground state (S₀) geometry. This process involves finding the minimum energy arrangement of atoms on the potential energy surface. DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d), are employed to achieve this. nih.gov

The conformational landscape of this compound is primarily defined by the orientation of the cyclohexyl ring relative to the planar phthalimide (B116566) moiety. The cyclohexyl group is expected to adopt a stable chair conformation to minimize steric strain. The linkage to the phthalimide nitrogen allows for rotation, leading to different conformers (e.g., equatorial vs. axial attachment, and rotational isomers). Computational geometry optimization can determine the most stable conformer and predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Force-field calculations have also been used to model the conformation of this compound, particularly when it is encapsulated within host molecules, where steric constraints dictate its orientation. units.itfrontiersin.org

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. acs.org The calculation of second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies.

For this compound, the predicted IR spectrum would exhibit characteristic vibrational modes that can be assigned to specific functional groups. Key signatures would include:

C=O Stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the imide ring.

C-N Stretching: Vibrations associated with the imide C-N bonds.

Aromatic C-H and C=C Stretching: Bands originating from the phthalimide's benzene (B151609) ring.

Aliphatic C-H Stretching: Absorptions from the C-H bonds of the cyclohexyl ring.

While detailed theoretical IR spectra for the parent compound are not extensively published, such analyses are standard computational procedures that complement experimental spectroscopic characterization. acs.org

Ground State Geometry Optimization and Conformational Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT extends the principles of DFT to describe the properties of molecules in their electronically excited states. It is the workhorse method for simulating UV-visible absorption and emission spectra and for analyzing the nature of electronic transitions.

TD-DFT calculations are used to predict the vertical excitation energies and oscillator strengths (f) from the optimized ground state geometry. These values allow for the simulation of the UV-visible absorption spectrum. Research on derivatives of this compound extensively uses TD-DFT to understand their optical properties. nih.gov For instance, in a study on 3-trifluoroacetylamino-N-cyclohexylphthalimide (3TfAPI), the lowest energy absorption peak was calculated to appear at 322 nm. nih.gov

The electronic transitions are characterized by analyzing the molecular orbitals (MOs) involved. For phthalimide systems, the key transitions are typically:

π→π* transitions: Involving MOs localized on the aromatic phthalimide ring.

n→π* transitions: Involving the non-bonding lone pair orbitals of the carbonyl oxygen atoms and the π* anti-bonding orbitals of the imide system.

In the unsubstituted this compound, the electronic transitions are expected to be primarily of a locally-excited (LE) nature, confined to the phthalimide chromophore, as the cyclohexyl group is an electronically inert, non-conjugated substituent.

| Compound | Functional/Basis Set | Calculated Absorption (λ_abs) | Calculated Emission (λ_em) | Key Transition/State | Reference |

|---|---|---|---|---|---|

| 3-Tosylamino-N-cyclohexylphthalimide (3TsAPI) | TD-DFT | Not specified | Not specified | ESIPT leads to T* state | rsc.org |

| 3-Trifluoroacetylamino-N-cyclohexylphthalimide (3TfAPI) | B3LYP/6-311++G(d,p) | 322 nm | 432 nm (N), 561 nm (T) | ESIPT from N* to T* state | nih.gov |

Modeling fluorescence requires geometry optimization of the first singlet excited state (S₁). The energy difference between the vertical excitation (absorption) from the S₀ minimum and the emission from the S₁ minimum to the S₀ state defines the Stokes shift. A large Stokes shift indicates a significant difference in geometry between the ground and excited states.

Crucially, experimental studies report that unsubstituted this compound (NHPI) exhibits almost no fluorescence in solution, indicating that non-radiative decay processes are highly efficient. researchgate.netrsc.org Computational modeling can investigate these non-radiative pathways, such as intersystem crossing to a triplet state or internal conversion back to the ground state, to explain the quenching of fluorescence.

In stark contrast, many substituted N-cyclohexylphthalimides are designed to be highly fluorescent. Computational studies have been vital in explaining their large Stokes shifts. For example, derivatives capable of Excited-State Intramolecular Proton Transfer (ESIPT) show a significant structural change (tautomerization) in the excited state, leading to emission at much longer wavelengths. nih.gov TD-DFT calculations on the tautomeric (T*) form of 3TfAPI predicted an emission at 561 nm, resulting in a very large calculated Stokes shift. nih.gov

The introduction of electron-donating groups to the phthalimide ring can induce an Intramolecular Charge-Transfer (ICT) character in the excited state. TD-DFT is used to quantify this phenomenon by analyzing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and by calculating the change in dipole moment between the ground and excited states. researchgate.net

In studies of 3- and 4-amino-substituted N-cyclohexylphthalimides, analysis of the frontier orbitals showed that the HOMO is localized on the electron-donating amino group, while the LUMO is localized on the electron-accepting phthalimide ring. researchgate.netrsc.org This spatial separation confirms a significant ICT from the substituent to the phthalimide core upon photoexcitation. This ICT state often leads to a large excited-state dipole moment and solvatochromic fluorescence, where the emission color changes with solvent polarity. researchgate.net Some derivatives are proposed to form a Twisted Intramolecular Charge-Transfer (TICT) state, a non-radiative decay channel that quenches fluorescence, which can also be modeled computationally. researchgate.netrsc.org

Modeling of Emission Characteristics and Stokes Shift Behavior

Theoretical Insights into Proton Transfer Dynamics in this compound Derivatives

Theoretical investigations have been instrumental in understanding the proton transfer dynamics in derivatives of this compound, particularly in their excited states. These studies often employ quantum chemical calculations to map out the potential energy surfaces and identify the pathways for proton movement.

Computational Studies of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a critical photophysical process in several this compound derivatives. mdpi.com Computational studies, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been pivotal in elucidating the mechanisms of ESIPT. mdpi.comrsc.orgresearchgate.net

For instance, in 3-tosylamino-N-cyclohexylphthalimide, theoretical calculations have shown that upon photoexcitation, an intramolecular hydrogen bond is strengthened, facilitating the transfer of a proton from the amino group to a carbonyl oxygen of the phthalimide moiety. rsc.org This process leads to the formation of a transient tautomer, which is responsible for the observed large Stokes shift in its fluorescence spectrum. mdpi.comrsc.org

Similarly, for this compound substituted with a trifluoroacetylamino group (3TfAPI), TD-DFT calculations predicted that the molecule would undergo ESIPT. mdpi.com The calculations indicated a relatively small energy difference between the initially excited (N) state and the proton-transferred tautomer (T) state, suggesting a smooth tautomerization process. nih.gov This is further supported by the analysis of frontier molecular orbitals, which reveals an intramolecular charge transfer (ICT) character upon excitation, a key driver for the ESIPT process. researchgate.net

Computational models also allow for the investigation of solvent effects on the ESIPT mechanism. Theoretical insights suggest that the polarity of the solvent can influence the energy barriers and the stability of the different states involved in the proton transfer process. acs.orgacs.org For example, in some derivatives, a nonpolar solvent environment has been found to enhance the hydrogen bonding effects that promote ESIPT. researchgate.net

The table below summarizes key findings from computational studies on ESIPT in this compound derivatives.

| Derivative | Computational Method | Key Findings | Reference(s) |

| 3-Tosylamino-N-cyclohexylphthalimide | TD-DFT | Full-colour solvatochromic fluorescence results from a combination of emissions from the locally excited (N), intramolecular proton-transferred (T), and anion (A) states. rsc.orgresearchgate.netsemanticscholar.org | rsc.orgresearchgate.netsemanticscholar.org |

| 3-Trifluoroacetylamino-N-cyclohexylphthalimide (3TfAPI) | TD-DFT | Predicted to undergo ESIPT, with a small calculated energy difference between the N and T* states (7.35 kJ/mol), indicating a smooth tautomerization. mdpi.comnih.gov | mdpi.comnih.gov |

Solvatochromism Modeling and Dipole Moment Analysis in Excited States

Computational modeling is a powerful tool for understanding and predicting the solvatochromic behavior of molecules like this compound and its derivatives. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is intimately linked to changes in the molecule's dipole moment upon electronic excitation.

Theoretical studies on amino-substituted N-cyclohexylphthalimides have successfully modeled their solvatochromic properties. researchgate.netnih.gov Analysis of the solvatochromism using Lippert-Mataga plots, which correlate the Stokes shift to the solvent polarity, indicated the generation of large dipole moments in the excited singlet states. researchgate.netnih.gov This change in dipole moment is a hallmark of intramolecular charge-transfer (ICT) states. researchgate.net

Quantum chemical calculations, often employing the polarisable continuum model (PCM), can incorporate the effects of the solvent in both the ground and excited states. rsc.org For 3-tosylamino-N-cyclohexylphthalimide, TD-DFT calculations were used to clarify the mechanism behind its full-color solvatochromic fluorescence. rsc.orgresearchgate.netsemanticscholar.org These calculations revealed that the observed fluorescence is a combination of emissions from three different excited states: a locally excited (N) state, an intramolecular proton-transferred (T) state, and an anion (A*) state, each being influenced differently by the solvent environment. rsc.orgresearchgate.netsemanticscholar.org

The change in dipole moment (Δμ) between the ground and excited states is a key parameter that can be calculated. A larger Δμ generally leads to more pronounced solvatochromism. For substituted N-cyclohexylphthalimides, computational methods can predict these changes and correlate them with experimental observations.

The following table presents calculated dipole moments for a representative this compound derivative in its ground and excited states.

| Compound State | Computational Method | Calculated Dipole Moment (Debye) | Reference |

| Unsubstituted this compound (Ground State) | Not Specified | Not Specified | researchgate.netnih.gov |

| Amino-substituted N-Cyclohexylphthalimides (Excited Singlet State) | Lippert-Mataga Analysis | Large dipole moment generation indicative of ICT states | researchgate.netnih.gov |

| 3-Tosylamino-N-cyclohexylphthalimide (Excited States) | TD-DFT with PCM | Multiple emissive states (N, T, A*) contribute to solvatochromism | rsc.orgresearchgate.netsemanticscholar.org |

Quantum Chemical Studies of Reaction Intermediates and Transition States Involving this compound

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving this compound, including the characterization of transient intermediates and transition states. These studies provide a molecular-level understanding that is often inaccessible through experimental methods alone.

One area where such studies have been applied is in understanding the reactivity of this compound in cycloaddition reactions. For example, in the Diels-Alder reaction between 9-hydroxymethylanthracene and this compound, computational modeling can be used to explore the potential energy surface of the reaction. beilstein-journals.org This allows for the identification of the transition state structures leading to different isomers and helps to explain the observed regioselectivity and stereoselectivity. beilstein-journals.orgunits.it

Furthermore, quantum chemical methods have been employed to investigate photoinduced electron transfer (PET) reactions involving this compound derivatives. researchgate.net In these reactions, the phthalimide moiety acts as an electron acceptor. Density functional theory (DFT) calculations have been used to gain insight into the enantioselective cyclization of intermediates, such as biradicals, formed during these photochemical processes. researchgate.net The calculations can help to rationalize the preservation of chirality in the products. researchgate.net

The study of reaction intermediates also extends to the formation of molecular complexes. The interaction of this compound with other molecules, for instance within self-assembled coordination cages, has been investigated. mdpi.com Computational methods like Natural Bond Orbital (NBO) analysis can be used to understand the nature of the bonding and charge distribution within these host-guest complexes. mdpi.com

The table below provides examples of quantum chemical studies on reaction intermediates and transition states involving this compound.

| Reaction/Process | Computational Approach | Key Insights | Reference(s) |

| Diels-Alder Reaction | Not explicitly stated, but implied in mechanistic discussions | Elucidation of reaction pathways and factors controlling stereoselectivity. | beilstein-journals.orgunits.it |

| Photoinduced Electron Transfer and Cyclization | Density Functional Theory (DFT) | Insight into the origin of enantioselectivity in the cyclization of biradical intermediates. | researchgate.net |

| Host-Guest Complex Formation | Natural Bond Orbital (NBO) Analysis | Characterization of bonding and charge distribution in complexes. | mdpi.com |

Applications and Emerging Roles of N Cyclohexylphthalimide in Contemporary Organic and Materials Science

N-Cyclohexylphthalimide as a Reagent and Intermediate in Complex Molecule Synthesis

The utility of this compound extends to its role as a reactive partner and intermediate in the construction of complex molecular architectures. Its phthalimide (B116566) core and cyclohexyl substituent influence its reactivity in various chemical transformations.

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, streamlining the creation of complex molecules by avoiding pre-functionalization steps. rsc.org this compound has been implicated as a product and, by extension, its precursor phthalimide as a reagent, in pioneering C-H functionalization reactions.